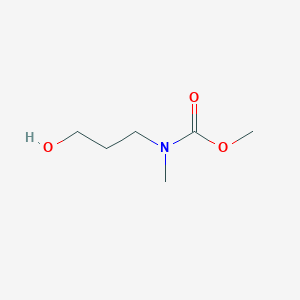
Methyl (3-hydroxypropyl)(methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl (3-hydroxypropyl)(methyl)carbamate” is a carbamate derivative . Carbamates are an important class of organic compounds that find wide application in the chemical industry .
Synthesis Analysis
Carbamates can be synthesized by the carbamoylation of primary, secondary, and aromatic amines by dimethyl carbonate in a flow system over solid catalysts . Another method involves a three-component coupling of amines, carbon dioxide, and halides .Molecular Structure Analysis
The molecular structure of “Methyl (3-hydroxypropyl)(methyl)carbamate” contains a total of 19 bonds, including 8 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, and 1 primary alcohol .Scientific Research Applications
- Methyl (3-hydroxypropyl)(methyl)carbamate can serve as a catalyst or reagent in organic synthesis. For instance, it has been used in the synthesis of cyclic carbonates from propargylic alcohols, promoting the conversion of terminal and internal tertiary propargylic alcohols into corresponding carbonates .
Catalysis and Green Chemistry
Mechanism of Action
Safety and Hazards
Future Directions
Carbamates, including “Methyl (3-hydroxypropyl)(methyl)carbamate”, have received much attention in recent years due to their potential applications in various fields of medicine . Future research is expected to focus on the development of environmentally friendly processes for the synthesis of various amine-based materials on an industrial scale .
properties
IUPAC Name |
methyl N-(3-hydroxypropyl)-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-7(4-3-5-8)6(9)10-2/h8H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZILPSQKJNDDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCO)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (3-hydroxypropyl)(methyl)carbamate | |
CAS RN |
958255-17-9 |
Source


|
| Record name | methyl N-(3-hydroxypropyl)-N-methylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((7-(4-bromophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2694564.png)
![2-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-1,3,4-thiadiazole](/img/structure/B2694565.png)
![1-(3,4-Dichlorophenyl)-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylethanone](/img/structure/B2694569.png)

![Ethyl 4-[(4-methylbenzyl)amino]-6-nitro-3-quinolinecarboxylate](/img/structure/B2694571.png)




![Tert-butyl (3aS,7aS)-2-chlorosulfonyl-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B2694579.png)


